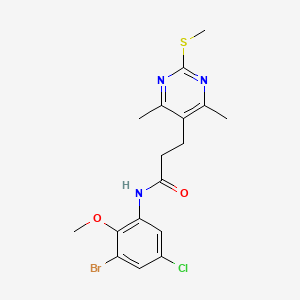
N-(3-bromo-5-chloro-2-methoxyphenyl)-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromo-5-chloro-2-methoxyphenyl)-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide is a useful research compound. Its molecular formula is C17H19BrClN3O2S and its molecular weight is 444.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-bromo-5-chloro-2-methoxyphenyl)-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide is a compound of significant interest due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.
- Molecular Formula : C17H19BrClN3O2S
- Molecular Weight : 444.8 g/mol
- CAS Number : 1090673-00-9
Structure
The structure of the compound features a brominated and chlorinated phenyl ring, which is known to influence biological activity through various mechanisms such as intercalation with DNA or interaction with protein targets.
Antimicrobial Activity
Research indicates that compounds structurally similar to this compound exhibit notable antimicrobial properties. For example:
-
Antibacterial Activity : Studies have shown that related compounds can exhibit activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli .
Pathogen Activity Observed Staphylococcus aureus Yes Bacillus subtilis Yes Escherichia coli Moderate
Antioxidant Activity
The compound's potential antioxidant activity has also been explored. Antioxidants are crucial in mitigating oxidative stress in biological systems. The compound may interact with free radicals, thereby providing protective effects against cellular damage.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- DNA Intercalation : Similar compounds have been observed to intercalate into DNA, potentially leading to genotoxic effects or inhibition of DNA replication .
- Protein Binding : The ability to bind tightly and reversibly to serum albumins suggests a role in modulating protein interactions within biological systems.
Case Studies and Research Findings
- Intercalation Studies : A study demonstrated that related compounds could moderately cleave plasmid DNA at concentrations around 500 μM, indicating a mechanism of action that involves DNA interaction .
- Antimicrobial Screening : In a screening of various derivatives, it was found that certain structural modifications significantly enhanced antibacterial activity against specific strains, highlighting the importance of functional groups in determining efficacy .
- Cytotoxicity Assays : Compounds similar in structure have shown cytotoxic effects against various cancer cell lines, indicating potential applications in oncology .
特性
IUPAC Name |
N-(3-bromo-5-chloro-2-methoxyphenyl)-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrClN3O2S/c1-9-12(10(2)21-17(20-9)25-4)5-6-15(23)22-14-8-11(19)7-13(18)16(14)24-3/h7-8H,5-6H2,1-4H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTVIXICDYMTNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)C)CCC(=O)NC2=C(C(=CC(=C2)Cl)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














